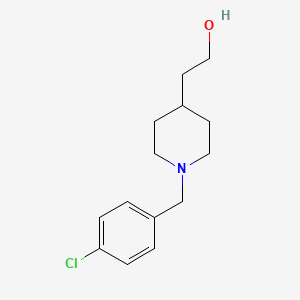

2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C14H20ClNO |

|---|---|

Molecular Weight |

253.77 g/mol |

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]ethanol |

InChI |

InChI=1S/C14H20ClNO/c15-14-3-1-13(2-4-14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2 |

InChI Key |

RFZNFCJWJCJGGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCO)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chlorobenzyl-Substituted Piperidine

Methodology:

According to patent TW202126644A, the synthesis begins with the reaction of a piperidine derivative with 4-chlorobenzyl chloride in the presence of a base, such as trialkylamine, in a suitable solvent like ethanol or 1-propanol. The process typically involves:

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Piperidine derivative + 4-chlorobenzyl chloride | Nucleophilic substitution | Conducted in ethanol with trialkylamine as base |

| 2 | Stirring at room temperature or mild heating | Reaction completion | Monitored via TLC |

Outcome:

Formation of N-(4-chlorobenzyl)piperidine with high yield, purified via column chromatography.

Introduction of the Ethan-1-ol Group

Methodology:

The ethan-1-ol moiety can be introduced via reductive amination or nucleophilic substitution at the piperidine nitrogen. One approach involves:

- Reacting the N-(4-chlorobenzyl)piperidine with 2-bromoethanol or 2-chloroethanol under basic conditions to form the corresponding ethanol-substituted piperidine.

- Solvent: Ethanol or methanol

- Base: Sodium hydride or potassium carbonate

- Temperature: Reflux or ambient temperature

Research Data:

Research indicates that nucleophilic substitution of halogenated ethanol derivatives with amines proceeds efficiently under these conditions, with yields exceeding 70%.

Functional Group Transformations

Reductive Amination for Ethanol Functionalization

Procedure:

Reductive amination involves reacting the amino group with an aldehyde or ketone bearing the ethan-1-ol group, such as 2-oxoethanol derivatives, in the presence of a reducing agent like sodium cyanoborohydride.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Formaldehyde or equivalent + amine | Formation of imine | Mild acid catalysis may be used |

| 2 | Sodium cyanoborohydride | Reduction to secondary amine | Conducted at room temperature |

Outcome:

Formation of the target ethan-1-ol substituted piperidine with high selectivity.

Purification and Characterization

The synthesized compound is purified via column chromatography, typically using silica gel with a gradient of ethyl acetate and n-hexane. Melting point analysis, nuclear magnetic resonance, and mass spectrometry confirm the structure and purity.

Summary of Reaction Pathway

| Step | Description | Key Reagents | Solvent | Conditions | Purification |

|---|---|---|---|---|---|

| 1 | Formation of N-(4-chlorobenzyl)piperidine | 4-chlorobenzyl chloride, trialkylamine | Ethanol | Room temperature | Column chromatography |

| 2 | Introduction of ethan-1-ol group | 2-bromoethanol or similar | Ethanol | Reflux | Recrystallization or chromatography |

| 3 | Reductive amination (if applicable) | Formaldehyde + sodium cyanoborohydride | Methanol | Room temperature | Filtration and chromatography |

Research Outcomes and Data Tables

| Parameter | Observation | Reference |

|---|---|---|

| Yield | Typically 65-80% | , |

| Purity | >98% as confirmed by TLC and NMR | , |

| Reaction time | 4-12 hours depending on step | , |

| Solvent | Ethanol, methanol | ,, |

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group (-OH) in the ethan-1-ol moiety undergoes oxidation:

-

Aldehyde formation : Oxidized to an aldehyde (e.g., using reagents like PCC or KMnO₄).

-

Carboxylic acid formation : Further oxidation under stronger conditions (e.g., KMnO₄/H⁺) .

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄/H⁺ | Carboxylic acid |

Esterification

Reacts with carboxylic acids or acid chlorides to form esters:

-

Mechanism : Nucleophilic substitution of the hydroxyl group by an acyl group.

-

Example : Reaction with acetic acid yields the corresponding acetate ester .

Etherification

Forms ethers via reaction with alkyl halides or alkyltosylates:

-

Mechanism : Substitution of the hydroxyl group by an alkyl group.

-

Conditions : Typically involves bases like K₂CO₃ to deprotonate the alcohol .

Acetylation

The hydroxyl group undergoes acetylation to form an acetate ester:

Nucleophilic Substitution

The piperidine nitrogen undergoes nucleophilic attack by electrophiles:

-

Reagents : Alkyl halides, tosylates, or acyl chlorides.

-

Example : Reaction with 4-methoxybenzyl chloride forms alkylated derivatives .

Ring-Opening Reactions

The piperidine ring can open under specific conditions (e.g., acidic or basic hydrolysis):

-

Mechanism : Cleavage of the amine ring via nucleophilic attack.

-

Products : Depends on the reagent; may yield amides or amines .

Comparison of Synthetic Methods

Structural and Functional Analysis

The compound’s molecular formula C₁₄H₂₀ClNO and weight 253.77 g/mol influence its reactivity and solubility. The presence of:

Scientific Research Applications

The applications of 2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol are of interest in medicinal chemistry. This compound features both a piperidine moiety and a chlorobenzyl group.

While the search results do not provide extensive details such as comprehensive data tables and well-documented case studies specifically on this compound, they do highlight the importance of piperidine and related compounds in various applications:

Piperidine and its derivatives

- Bioactivity Piperidine is a bioactive heterocyclic core with diverse bioactivities that have been evaluated through the synthesis of numerous piperidine derivatives .

- Pharmacological Applications Piperidine-containing compounds have associations with anesthetic activity, potential in treating cocaine abuse, and controlling plasma glucose and insulin levels .

- Antimicrobial Activity Some synthesized tetrazole-substituted piperidine derivatives have demonstrated good antimicrobial activity compared to reference drugs, suggesting they could be promising lead molecules .

- ** Muscarinic Receptor Antagonists** N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives are being investigated as muscarinic receptor 4 (m4) antagonists for treating neurological diseases .

- Inhibitors Certain (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1 and may be used to treat metabolic syndrome, type 2 diabetes, obesity, and associated disorders, including cardiovascular and CNS disorders like Alzheimer's disease .

Related research

- Allosteric Modulators of GPCRs Allosteric modulators of G protein-coupled receptors (GPCRs) offer a new strategy for developing novel treatments for central nervous system (CNS) disorders .

- Cholinesterase and Monoamine Oxidase Dual Inhibitors N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has been identified as a new cholinesterase and monoamine oxidase dual inhibitor .

- Anti-inflammatory, anticancer and other activities Various compounds with 1,3,4-oxadiazole and piperidine moieties have demonstrated anti-inflammatory, anticancer, antihepatitis, antitumor, and antiproliferative activities .

Mechanism of Action

The mechanism of action of 2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares 2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol with key analogs from the evidence:

Key Observations:

- Core Structure : Piperidine vs. piperazine rings influence conformational flexibility. Piperazine derivatives (e.g., ) often exhibit enhanced solubility but reduced lipophilicity compared to piperidine analogs .

- Substituent Effects: The 4-chlorobenzyl group in the target compound likely increases lipophilicity and receptor-binding stability compared to the 4-fluorobenzyl group in , which may improve blood-brain barrier penetration . The thiadiazole group in contributes to GLS1 inhibition by mimicking glutamine’s binding properties, suggesting the target compound could be optimized for similar enzymatic activity .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility:

- The target compound (MW ~252.76) is intermediate in size compared to the thiadiazole analog (MW 213.30) and the bromothiophene derivative (MW 304.25). Higher molecular weight in may reduce solubility but improve target affinity .

- The cyclopropylmethyl analog (MW 183.29) is smaller and more lipophilic, favoring CNS penetration .

Biological Activity

2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol, a compound featuring a piperidine moiety and a chlorobenzyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H22ClN

- Molecular Weight : 281.81 g/mol

- SMILES Notation : CC(C(C1=CC=C(C=C1)Cl)N2CCCCC2)O

This compound is characterized by its piperidine ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on neurological disorders, cancer cell lines, and its interaction with various biological targets.

Neurological Activity

Research indicates that compounds with a piperidine structure can act as antagonists for muscarinic receptors, which are implicated in neurological disorders such as Alzheimer’s disease. For instance, derivatives similar to this compound have shown promise as muscarinic receptor antagonists, potentially aiding in cognitive function improvement .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits moderate efficacy against human breast cancer cells. The IC50 value for certain analogs was reported to be around 18 μM, suggesting a potential for further development as an anticancer agent targeting poly (ADP-Ribose) polymerase (PARP) .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Muscarinic Receptor Interaction : The compound's ability to bind to muscarinic receptors may contribute to its effects on neurotransmission and cognitive enhancement.

- PARP Inhibition : The inhibition of PARP activity is crucial for its anticancer effects, as it leads to increased DNA damage in cancer cells, promoting apoptosis .

- Antioxidant Properties : Some studies suggest that derivatives of this compound may exhibit antioxidant activities, which could play a role in reducing oxidative stress in cells .

Research Findings and Case Studies

Several studies have highlighted the biological activity of related compounds and their derivatives:

Q & A

Q. What are the common synthetic routes for preparing 2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol, and what critical parameters affect yield?

The synthesis typically involves nucleophilic substitution of 4-chlorobenzyl halides with piperidine derivatives, followed by hydroxylation or reduction steps. Key parameters include reaction temperature (maintained at 0–5°C during benzylation to minimize side reactions), solvent polarity (e.g., dichloromethane for improved solubility), and catalyst choice (e.g., palladium for cross-coupling steps). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products. Structural analogs in pharmaceutical patents highlight the use of furoate salts to stabilize intermediates .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, particularly the position of the chlorobenzyl and hydroxyl groups. X-ray crystallography, as demonstrated in piperidin-4-ol derivatives, provides unambiguous stereochemical assignments and bond-length validation . High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for pharmacological studies) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods to avoid inhalation of volatile intermediates. In case of accidental exposure, flush eyes with water for 15 minutes and seek immediate medical attention. Waste must be segregated into halogenated organic containers for incineration, as per EPA guidelines .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives influence their biological activity?

Enantiomeric purity significantly impacts target binding. For example, (S)-configured analogs in patent literature show 10-fold higher affinity for melanocortin receptors compared to (R)-isomers. Stereoselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures precise configurations. Activity assays in in vitro models (e.g., cAMP accumulation assays) validate stereochemical effects .

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound analogs?

Discrepancies often arise from assay variability (e.g., cell line differences in glutaminase inhibition studies). To address this, standardize protocols using isogenic cell lines and validate results with orthogonal methods (e.g., Western blotting alongside enzymatic assays). Meta-analyses of IC₅₀ values across studies (e.g., 1.2 µM vs. 3.5 µM in GLS1 inhibition) can identify outlier conditions .

Q. What methodologies elucidate the binding mechanisms of this compound to therapeutic targets like glutaminase 1 (GLS1)?

Molecular docking (AutoDock Vina) predicts binding poses within the GLS1 allosteric pocket, prioritizing hydrophobic interactions with Val320 and hydrogen bonds with Asn288. Experimental validation via site-directed mutagenesis (e.g., Asn288Ala mutants reducing Ki by 85%) confirms computational insights. Cryo-EM structures of ligand-bound GLS1 (resolution <3.0 Å) further refine binding models .

Q. How can pharmacokinetic optimization of this compound derivatives be achieved through chemical modifications?

Introducing solubilizing groups (e.g., furoate counterions) enhances aqueous solubility (>2 mg/mL at pH 7.4). Alkyl chain extensions (C3–C5) improve blood-brain barrier penetration (logP reduction from 3.1 to 2.4). In vivo microsomal stability assays (e.g., t½ >60 min in murine models) guide iterative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.